N-Desethyl Sunitinib

説明

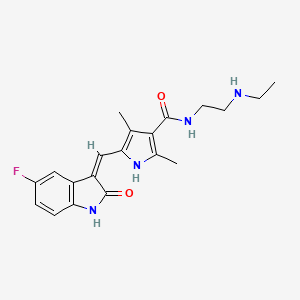

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZNIAKSBJKPQC-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437828 | |

| Record name | N-Desethyl Sunitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356068-97-8 | |

| Record name | N-Desethyl sunitinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desethyl Sunitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESETHYLSUNITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42LJ35612R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Desethyl Sunitinib: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desethyl sunitinib (SU12662) is the principal and pharmacologically active metabolite of sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor widely used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Formed primarily through metabolism by cytochrome P450 3A4 (CYP3A4), this compound is considered to be equipotent to its parent compound.[1][3] This guide provides an in-depth technical overview of the mechanism of action of this compound, focusing on its molecular targets, the signaling pathways it modulates, and the experimental methodologies used for its characterization. The combined plasma concentrations of sunitinib and this compound represent the total active drug exposure in patients.[4]

Core Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Similar to its parent compound, this compound exerts its therapeutic effects by competitively inhibiting multiple RTKs, which are crucial for tumor growth, pathological angiogenesis, and metastatic progression. The primary targets of this compound include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (KIT). By binding to the ATP-binding pocket of these kinases, this compound blocks their phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades.

The inhibitory profile of this compound is understood to be very similar to that of sunitinib. The combined action against these receptors leads to a potent anti-angiogenic and anti-tumor effect.

Quantitative Data: Inhibitory Profile

The following tables summarize the available quantitative data on the inhibitory activity of sunitinib and this compound. It is important to note that this compound is widely considered to be equipotent to sunitinib.

| Target Kinase | Sunitinib K_i (nM) | Reference |

| VEGFR-1 | 2 | |

| VEGFR-2 | 9 | |

| VEGFR-3 | 17 | |

| PDGFRβ | 8 | |

| KIT | 4 |

Table 1: Inhibitor Constants (K_i) of Sunitinib against Key Receptor Tyrosine Kinases.

| Compound | Cell Line | IC_50 (µM) | Reference |

| Sunitinib | HaCaT (Keratinocytes) | 23.33 | |

| This compound | HaCaT (Keratinocytes) | 35.32 | |

| Sunitinib | HEK 293 | 8.6 | |

| This compound | HEK 293 | 11.6 |

Table 2: Comparative IC_50 Values of Sunitinib and this compound in Cellular Assays.

Affected Signaling Pathways

The inhibition of VEGFR, PDGFR, and KIT by this compound leads to the downregulation of several key intracellular signaling pathways implicated in cell proliferation, survival, and angiogenesis. The primary pathways affected are the PI3K/Akt/mTOR and MAPK/ERK pathways.

VEGFR Signaling Pathway and its Inhibition

VEGFRs, particularly VEGFR-2, are critical for angiogenesis. The binding of VEGF to its receptor triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells. This compound blocks this pathway at its inception.

Caption: Inhibition of the VEGFR signaling cascade by this compound.

PDGFR Signaling Pathway and its Inhibition

PDGFRs are involved in cell growth, proliferation, and differentiation. Their aberrant activation is a hallmark of several cancers. This compound effectively curtails the signaling originating from these receptors.

Caption: Blockade of the PDGFR signaling pathway by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

-

Objective: To determine the IC_50 value of this compound against a specific kinase (e.g., VEGFR-2, PDGFRβ).

-

Materials:

-

Purified recombinant kinase (e.g., GST-VEGFR-2, GST-PDGFRβ).

-

Specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

This compound stock solution (in DMSO).

-

Kinase reaction buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO_4, 0.02% BSA).

-

ATP and MnCl_2 solution.

-

96-well microtiter plates.

-

Wash buffer (e.g., TBST).

-

Detection antibody (e.g., anti-phosphotyrosine antibody).

-

Substrate for detection (e.g., ABTS).

-

-

Procedure:

-

Coat 96-well plates with the peptide substrate and incubate overnight.

-

Block non-specific binding sites with BSA.

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

Add the purified kinase to the wells.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and incubate to allow for binding.

-

Initiate the kinase reaction by adding a mixture of ATP and MnCl_2.

-

Incubate at room temperature to allow for substrate phosphorylation.

-

Stop the reaction by adding EDTA.

-

Wash the plates with wash buffer.

-

Add the detection antibody and incubate.

-

Wash the plates to remove unbound antibody.

-

Add the detection substrate and measure the signal (e.g., absorbance).

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC_50 value.

-

Caption: Workflow for a typical in vitro biochemical kinase assay.

Cell Viability Assay (e.g., MTT or Alamar Blue)

This assay assesses the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

-

Objective: To determine the IC_50 value of this compound in a specific cell line.

-

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 48-72 hours).

-

For MTT Assay: a. Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation. b. Add solubilization solution to dissolve the formazan crystals.

-

For Alamar Blue Assay: a. Add Alamar Blue reagent to each well and incubate.

-

Measure the absorbance (for MTT) or fluorescence (for Alamar Blue) using a plate reader.

-

Calculate the percentage of cell viability for each concentration of this compound and determine the IC_50 value.

-

Caption: Generalized workflow for cell viability assays like MTT or Alamar Blue.

Conclusion

This compound is a critical contributor to the overall clinical activity of sunitinib. Its mechanism of action mirrors that of its parent compound, primarily through the potent inhibition of key receptor tyrosine kinases such as VEGFRs, PDGFRs, and KIT. This leads to the disruption of downstream signaling pathways, ultimately resulting in anti-angiogenic and anti-tumor effects. A thorough understanding of its pharmacology, supported by robust in vitro and cellular assays, is essential for the continued optimization of sunitinib therapy and the development of next-generation kinase inhibitors.

References

- 1. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchhub.com [researchhub.com]

SU12662: An In-Depth Technical Guide to the Active Metabolite of Sunitinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SU12662, the primary and pharmacologically active metabolite of the multi-targeted tyrosine kinase inhibitor, Sunitinib. This document details the formation, mechanism of action, pharmacokinetic profile, and clinical significance of SU12662, presenting key data in a structured format to facilitate research and development efforts in oncology.

Introduction

Sunitinib (marketed as Sutent®) is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT, the stem cell factor receptor.[1][2][3] It is a cornerstone in the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Following oral administration, Sunitinib is metabolized to a primary active N-desethyl metabolite, SU12662.[4][5] This metabolite is not merely a byproduct; it is a significant contributor to the overall therapeutic efficacy and toxicity profile of Sunitinib therapy. The combined plasma concentrations of Sunitinib and SU12662 are considered to represent the total active drug exposure.

Metabolism of Sunitinib to SU12662

The biotransformation of Sunitinib to its active metabolite, SU12662, is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. This metabolic process involves an N-de-ethylation reaction. SU12662 is subsequently also a substrate for CYP3A4, undergoing further metabolism.

Pharmacological Activity

Kinase Inhibitory Profile

Table 1: In Vitro Inhibitory Activity of Sunitinib Against Key Receptor Tyrosine Kinases

| Target Kinase | IC50 (nM) | Ki (nM) | Reference(s) |

| VEGFR-1 | - | 2 | |

| VEGFR-2 | 80 | 9 | |

| VEGFR-3 | - | 17 | |

| PDGFRα | - | - | |

| PDGFRβ | 2 | 8 | |

| KIT | - | 4 | |

| FLT3 | 50 (ITD) / 250 (WT) | - | |

| RET | - | - | |

| CSF-1R | - | - |

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Cellular Activity and Differential Toxicity

While pharmacologically similar in their anti-tumor activity, there is evidence to suggest differential toxicity between Sunitinib and its metabolite. A key study investigating dermatological toxicities found that Sunitinib was more cytotoxic to human keratinocytes (HaCaT cells) in vitro than SU12662.

Table 2: Comparative Cytotoxicity of Sunitinib and SU12662 in HaCaT Keratinocytes

| Compound | IC50 (µM) | p-value | Reference |

| Sunitinib | 23.33 | 0.02 | |

| SU12662 | 35.32 | 0.02 |

This finding suggests that the parent drug may be more directly responsible for some of the dermatological adverse events associated with Sunitinib therapy.

Pharmacokinetics

SU12662 exhibits a longer terminal half-life than Sunitinib, contributing to its sustained activity and accumulation upon repeated dosing. The pharmacokinetic parameters of both compounds have been extensively studied and are summarized below.

Table 3: Comparative Pharmacokinetic Parameters of Sunitinib and SU12662

| Parameter | Sunitinib | SU12662 | Reference(s) |

| Terminal Half-life (t½) | 40 - 60 hours | 80 - 110 hours | |

| Time to Peak Plasma Concentration (Tmax) | 6 - 12 hours | - | |

| Apparent Clearance (CL/F) | 34 - 62 L/h | ~29.6 L/h | |

| Apparent Volume of Distribution (Vd/F) | ~2230 L | ~3080 L | |

| Plasma Protein Binding | ~95% | ~90% | |

| Accumulation upon Repeated Dosing | 3- to 4-fold | 7- to 10-fold |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay) for Dermatotoxicity Assessment

This protocol outlines the general steps for determining the IC50 values of Sunitinib and SU12662 in a keratinocyte cell line, such as HaCaT, to assess their comparative cytotoxicity.

Methodology:

-

Cell Culture: HaCaT human keratinocytes are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Preparation: Stock solutions of Sunitinib and SU12662 are serially diluted to achieve a range of concentrations.

-

Treatment: The culture medium is replaced with medium containing the various concentrations of Sunitinib or SU12662. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantification of Sunitinib and SU12662 in Plasma

The simultaneous quantification of Sunitinib and SU12662 in human plasma is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. These methods involve protein precipitation or liquid-liquid extraction followed by chromatographic separation and detection by mass spectrometry.

Signaling Pathways and Mechanism of Action

Sunitinib and SU12662 inhibit the phosphorylation of key RTKs, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. The primary targets, VEGFRs and PDGFRs, are crucial for tumor neovascularization. By inhibiting these receptors on endothelial cells, Sunitinib and its active metabolite disrupt the tumor blood supply. Additionally, inhibition of KIT and FLT3 directly impacts tumor cell growth and survival in specific cancer types.

Clinical Significance and Conclusion

SU12662 is a clinically relevant active metabolite that significantly contributes to the therapeutic and toxic effects of Sunitinib. Its long half-life and substantial accumulation underscore the importance of considering the combined exposure of both Sunitinib and SU12662 when evaluating pharmacokinetic-pharmacodynamic relationships. The finding of differential cytotoxicity between the parent drug and its metabolite opens avenues for further research into the specific mechanisms of Sunitinib-related adverse events and may inform strategies for their management. This technical guide provides a foundational understanding of SU12662 for researchers and clinicians working to optimize the use of Sunitinib in cancer therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. — NextBio article [accounts.public.ce.basespace.illumina.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. A population pharmacokinetic meta-analysis of sunitinib malate (SU11248) and its primary metabolite (SU12662) in healthy volunteers and oncology patients - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Sunitinib to N-Desethyl Sunitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sunitinib, an oral multi-targeted tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers, including metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).[1][2] Its efficacy is significantly influenced by its metabolic fate, particularly its conversion to the active metabolite, N-desethyl Sunitinib (SU12662). This technical guide provides an in-depth overview of the in vitro metabolism of Sunitinib, focusing on the formation of this compound. It details the enzymatic pathways involved, presents quantitative data from key studies, outlines experimental protocols for replication, and illustrates the relevant signaling pathways. This document is intended to serve as a comprehensive resource for professionals in the fields of drug metabolism, pharmacology, and oncology research.

Introduction

Sunitinib exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT, Fms-like tyrosine kinase 3 (FLT3), and RET.[1][3] The biotransformation of Sunitinib is a critical determinant of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathway is the N-deethylation of Sunitinib to form this compound (SU12662), a metabolite that exhibits comparable potency and activity to the parent drug.[4] Understanding the nuances of this metabolic conversion is paramount for predicting drug efficacy, managing drug-drug interactions, and mitigating potential toxicities.

Enzymatic Basis of Sunitinib N-Desethylation

The conversion of Sunitinib to this compound is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform responsible for this reaction.

-

Primary Metabolizing Enzyme: CYP3A4: In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have consistently demonstrated that CYP3A4 is the principal enzyme mediating the N-deethylation of Sunitinib. The administration of potent CYP3A4 inhibitors, such as ketoconazole, leads to a significant reduction in the formation of this compound and a corresponding increase in the systemic exposure of the parent drug. Conversely, co-administration with CYP3A4 inducers like rifampin results in decreased exposure to both Sunitinib and its active metabolite.

-

Other Contributing Enzymes: While CYP3A4 is the primary catalyst, other enzymes may play a minor role in Sunitinib metabolism. Studies have suggested a potential, albeit smaller, contribution from CYP3A5, CYP1A1, and CYP1A2. The genetic polymorphism of CYP3A5 can influence the metabolic ratio of Sunitinib to this compound, which may have clinical implications for dermatological toxicities.

Quantitative Analysis of In Vitro Metabolism

The following tables summarize key quantitative data from in vitro studies on Sunitinib metabolism.

Table 1: Inhibition of this compound (M1) Formation in Human Liver Microsomes

| Inhibitor | Target Enzyme | Concentration | % Inhibition of M1 Formation | Reference |

| Ketoconazole | CYP3A4 | 1 µM | 88% |

Table 2: Kinetic Parameters for Sunitinib Metabolite Formation by Recombinant P450s

| P450 Isoform | Metabolite | Apparent Km (µM) | Apparent Vmax (pmol/min/pmol P450) |

| CYP3A4 | This compound (M1) | 13.0 ± 2.9 | 4.3 ± 0.3 |

| CYP1A2 | Defluorinated Sunitinib (M3) | 16.9 ± 3.9 | 0.4 ± 0.03 |

| CYP1A2 | Quinoneimine-GSH conjugate (M5) | 13.8 ± 3.6 | 1.0 ± 0.1 |

Data presented as mean ± standard error.

Experimental Protocols

This section provides detailed methodologies for conducting in vitro studies of Sunitinib metabolism.

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to assess the formation of this compound from Sunitinib in a microsomal system.

Materials:

-

Sunitinib

-

Pooled Human Liver Microsomes (HLM)

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Ice-cold acetonitrile

-

Sunitinib-d4 (internal standard)

-

0.2% Formic Acid

Procedure:

-

Prepare a reaction mixture containing Sunitinib (e.g., 10 µM) and pooled human liver microsomes (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard (Sunitinib-d4).

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

Analyze the formation of this compound using a validated LC-MS/MS method.

Enzyme Inhibition Studies

This protocol is used to identify the specific CYP enzymes responsible for Sunitinib metabolism.

Materials:

-

Same as in 4.1

-

Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2)

Procedure:

-

Follow the procedure outlined in 4.1.

-

Prior to the addition of Sunitinib, pre-incubate the human liver microsomes with a specific CYP inhibitor (or vehicle control) for a designated time.

-

Proceed with the addition of Sunitinib and the NADPH-regenerating system as described above.

-

Compare the rate of this compound formation in the presence of the inhibitor to the vehicle control to determine the percent inhibition.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of Sunitinib and its metabolites.

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A reverse-phase C18 column is commonly used for separation.

-

Mobile Phase: A gradient of acetonitrile and water containing a small percentage of formic acid is typically employed.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Sunitinib, this compound, and the internal standard.

Table 3: Example MRM Transitions for Sunitinib and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Sunitinib | 399.2 | 283.2 |

| This compound | 371.2 | 283.2 |

| Sunitinib-d4 (IS) | 403.2 | 287.2 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of Sunitinib and a typical experimental workflow for in vitro metabolism studies.

Sunitinib Metabolism Pathway

References

- 1. ClinPGx [clinpgx.org]

- 2. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Cytochrome P450 3A4 in the Bioactivation of Sunitinib to N-Desethyl Sunitinib

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sunitinib, an oral multi-targeted tyrosine kinase inhibitor, is a cornerstone in the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its therapeutic efficacy is intrinsically linked to its metabolic activation, a process predominantly mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the critical role of CYP3A4 in the formation of N-desethyl sunitinib (SU12662), the primary and pharmacologically active metabolite of sunitinib. Understanding this metabolic pathway is paramount for optimizing drug efficacy, minimizing toxicity, and predicting drug-drug interactions.

Sunitinib is primarily metabolized by CYP3A4 through N-deethylation to form this compound, a metabolite with potency comparable to the parent drug.[3][4][5] This biotransformation is a key determinant of the overall exposure to active drug moieties and has significant implications for interindividual variability in patient response and toxicity. This guide will delve into the quantitative aspects of this metabolic conversion, detail the experimental protocols used to elucidate the role of CYP3A4, and provide visual representations of the metabolic pathway and experimental workflows.

Quantitative Analysis of Sunitinib Metabolism

The contribution of CYP3A4 to the formation of this compound has been quantified through various in vitro experiments, primarily utilizing human liver microsomes (HLMs) and recombinant human CYP enzymes. The use of selective chemical inhibitors of CYP3A4, such as ketoconazole, has been instrumental in delineating its specific role.

| Experimental System | Inhibitor | Metric | Result | Reference |

| Human Liver Microsomes | Ketoconazole (1 µM) | Reduction in this compound (M1) formation | 88% | |

| Human Liver Microsomes | Ketoconazole | Inhibition of SU12662 N-deethylation | 93% |

These data unequivocally establish CYP3A4 as the major enzyme responsible for the N-deethylation of sunitinib. While other CYP isoforms, such as CYP1A2, CYP3A5, and CYP1A1, may play a minor role, their contribution to the formation of this compound is significantly less than that of CYP3A4.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the role of CYP3A4 in this compound formation.

Human Liver Microsomal Incubation for Metabolite Identification

This protocol is designed to identify the metabolites of sunitinib formed by the mixed-function oxidase system present in human liver microsomes.

-

Materials:

-

Pooled human liver microsomes (HLMs)

-

Sunitinib

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., sunitinib-d4)

-

-

Procedure:

-

Prepare an incubation mixture containing pooled HLMs (e.g., 0.5 mg/mL), sunitinib (e.g., 10 µM), and potassium phosphate buffer.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C in a shaking water bath.

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to precipitate proteins.

-

Analyze the supernatant for metabolites using LC-MS/MS.

-

Control incubations are performed in the absence of the NADPH regenerating system to account for non-enzymatic degradation.

-

Recombinant P450 Enzyme Assays

This method utilizes specific recombinant human CYP enzymes to determine the contribution of individual isoforms to sunitinib metabolism.

-

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2, etc.)

-

Sunitinib

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Glutathione (GSH), if trapping reactive metabolites

-

Acetonitrile (ice-cold) with internal standard

-

-

Procedure:

-

Incubate a specific recombinant CYP enzyme (e.g., 20 nM) with a range of sunitinib concentrations (e.g., 0.05–50 µM) in potassium phosphate buffer.

-

If applicable, include GSH (e.g., 5 mM) to trap reactive metabolites.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time where product formation is linear (e.g., 10 minutes).

-

Quench the reaction with two volumes of cold acetonitrile containing an internal standard.

-

Process the samples as described for HLM incubations.

-

Analyze the formation of this compound by LC-MS/MS.

-

Chemical Inhibition Studies in Human Liver Microsomes

This protocol uses selective chemical inhibitors to probe the contribution of specific CYP isoforms to sunitinib metabolism in a more complex system like HLMs.

-

Materials:

-

Pooled human liver microsomes

-

Sunitinib

-

Selective CYP inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ice-cold) with internal standard

-

-

Procedure:

-

Pre-incubate pooled HLMs with a selective chemical inhibitor (e.g., 1 µM ketoconazole) or vehicle control.

-

Add sunitinib (e.g., 10 µM) to the mixture.

-

Initiate the reaction with the NADPH regenerating system.

-

Incubate for a defined period (e.g., 10 minutes).

-

Terminate and process the reaction as previously described.

-

Compare the rate of this compound formation in the presence and absence of the inhibitor to determine the percent inhibition.

-

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the CYP3A4-mediated metabolism of sunitinib.

Caption: Sunitinib Metabolic Pathway via CYP3A4.

Caption: In Vitro Sunitinib Metabolism Experimental Workflow.

Conclusion

The biotransformation of sunitinib to its active metabolite, this compound, is a critical step in its pharmacology, and this process is overwhelmingly catalyzed by CYP3A4. The data from in vitro studies using human liver microsomes, recombinant enzymes, and selective inhibitors consistently demonstrate the predominant role of this enzyme. For researchers and professionals in drug development, a thorough understanding of this metabolic pathway is essential for predicting pharmacokinetic variability, managing drug-drug interactions with CYP3A4 inhibitors and inducers, and ultimately, for the safe and effective use of sunitinib in the clinic. The experimental protocols detailed herein provide a robust framework for further investigation into the metabolism of sunitinib and other xenobiotics.

References

In-Depth Technical Guide: Discovery and Initial Characterization of SU12662

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU12662 is the primary and pharmacologically active metabolite of Sunitinib (formerly SU11248), a multi-targeted receptor tyrosine kinase inhibitor (TKI) used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Following oral administration, Sunitinib is metabolized by the cytochrome P450 enzyme CYP3A4 to form SU12662 (N-desethyl Sunitinib). This metabolite demonstrates a comparable in vitro inhibitory profile to its parent compound and contributes significantly to the overall clinical activity and potential toxicities observed during Sunitinib therapy. This technical guide provides a comprehensive overview of the discovery and initial characterization of SU12662, with a focus on its biochemical and cellular activities, preclinical efficacy, and the experimental methodologies used for its evaluation.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of SU12662

| Kinase Target | IC50 (µM) | Assay Type | Notes |

| TLK2 | Low single-digit µM | Not specified | Exhibited consistent activity along with other oxindole compounds.[1] |

| VEGFRs, PDGFRs, KIT | Comparable to Sunitinib | Not specified | Generally accepted, though specific IC50 values for SU12662 from initial characterization are not readily available in the public domain. |

Table 2: In Vitro Anti-Proliferative Activity of SU12662

| Cell Line | IC50 (µM) | Assay Type | Cancer Type |

| HaCaT | 35.32 | Not specified | Keratinocyte (non-cancerous) |

Note: The IC50 for the parent compound, Sunitinib, in HaCaT cells was reported as 23.33 µM in the same study.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of SU12662 against specific kinases.

-

Materials:

-

Recombinant human kinase enzyme (e.g., VEGFR2, PDGFRβ, c-KIT).

-

Kinase-specific substrate (peptide or protein).

-

SU12662 (dissolved in DMSO).

-

Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-labeled depending on the detection method.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

96-well plates.

-

Detection reagents (e.g., phosphospecific antibodies, scintillation counter, or luminescence-based ATP detection kits).

-

-

Procedure: a. Prepare serial dilutions of SU12662 in kinase reaction buffer. b. Add the recombinant kinase and its specific substrate to the wells of a 96-well plate. c. Add the diluted SU12662 to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor). d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time. f. Stop the reaction (e.g., by adding EDTA). g. Quantify the amount of substrate phosphorylation using an appropriate detection method. h. Plot the percentage of kinase inhibition against the log concentration of SU12662 and determine the IC50 value using non-linear regression analysis.

Cell Proliferation (MTT) Assay

This protocol describes a common method to assess the anti-proliferative effects of SU12662 on cancer cell lines.

-

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

SU12662 (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure: a. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of SU12662. Include a vehicle control (DMSO). c. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator. d. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals. e. Add the solubilization solution to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study (General Protocol)

This protocol provides a general framework for evaluating the anti-tumor efficacy of SU12662 in a preclinical mouse model.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice).

-

Human tumor cell line.

-

Matrigel (optional, for subcutaneous injection).

-

SU12662 formulation for oral or parenteral administration.

-

Calipers for tumor measurement.

-

-

Procedure: a. Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells) into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer SU12662 to the treatment group at a predetermined dose and schedule. The control group receives the vehicle. e. Measure tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2. f. Monitor the body weight and overall health of the mice throughout the study. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting). h. Analyze the data by comparing the tumor growth in the treatment group to the control group.

Mandatory Visualizations

Signaling Pathways

Caption: SU12662 inhibits VEGFR2, PDGFRβ, and c-KIT signaling pathways.

Experimental Workflow

Caption: Workflow for the preclinical characterization of SU12662.

Logical Relationship

Caption: Metabolic activation of Sunitinib to its active form, SU12662.

References

Pharmacological Profile of N-Desethyl Sunitinib: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-desethyl sunitinib (SU12662) is the primary and major active metabolite of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor (TKI) widely used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its significant contribution to the overall clinical activity of its parent drug. Quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key assays. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

Sunitinib is a potent oral TKI that targets multiple receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastatic progression. Following oral administration, sunitinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to its main active metabolite, this compound.[1][2] This metabolite circulates in plasma at significant concentrations and is considered to be equipotent to sunitinib, contributing substantially to the overall therapeutic effect and potential toxicities associated with sunitinib treatment.[2][3] Therefore, a thorough understanding of the pharmacological profile of this compound is crucial for optimizing sunitinib therapy, managing adverse events, and developing next-generation TKIs.

Mechanism of Action

This compound shares a similar mechanism of action with its parent compound, sunitinib, acting as an ATP-competitive inhibitor of several receptor tyrosine kinases.[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and the stem cell factor receptor (KIT). By blocking the phosphorylation and activation of these receptors, this compound disrupts downstream signaling pathways crucial for tumor angiogenesis, tumor cell proliferation, and survival.

Targeted Signaling Pathways

The inhibition of VEGFR and PDGFR signaling by this compound is central to its anti-angiogenic effects, leading to a reduction in tumor vascularization. The blockade of KIT signaling is particularly relevant in the context of GIST, where activating mutations in KIT are a key oncogenic driver.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Quantitation of unbound sunitinib and its metabolite this compound (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

N-Desethyl Sunitinib: An In-Depth Technical Guide to its Protein Binding Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desethyl sunitinib (SU12662) is the primary and pharmacologically active metabolite of sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). The extent of plasma protein binding is a critical pharmacokinetic parameter that influences the distribution, metabolism, and efficacy of a drug. Only the unbound fraction of a drug is available to interact with its target receptors and exert a therapeutic effect. This technical guide provides a comprehensive overview of the protein binding characteristics of this compound, including quantitative data, detailed experimental protocols, and relevant signaling pathways.

Quantitative Analysis of Protein Binding

This compound exhibits high affinity for plasma proteins. Understanding the specifics of this binding is crucial for predicting its pharmacokinetic behavior and potential drug-drug interactions.

Plasma Protein Binding

In human plasma, this compound is approximately 90% bound to proteins[1]. This is slightly lower than its parent compound, sunitinib, which is about 95% protein-bound[1]. The primary proteins responsible for this binding in plasma are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).

Comparative Binding of Sunitinib and this compound

| Compound | Human Plasma Binding (%) | Binding to Human Serum Albumin (HSA) (%) | Binding to Alpha-1-Acid Glycoprotein (AAG) (%) |

| Sunitinib | ~95%[1] | 65.3 ± 4.6% | 33.7 ± 6.3% |

| This compound | ~90%[1] | Data not available in cited sources | Data not available in cited sources |

Experimental Protocols

The determination of the protein binding characteristics of this compound is primarily achieved through in vitro experimental assays. Equilibrium dialysis followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a gold-standard method for accurately quantifying the unbound fraction of a drug in plasma.

Determination of Unbound this compound in Human Plasma using Equilibrium Dialysis and LC-MS/MS

This protocol outlines the key steps involved in measuring the unbound concentration of this compound in human plasma.

1. Materials and Reagents:

-

This compound reference standard

-

Human plasma (EDTA as anticoagulant)

-

Phosphate buffered saline (PBS), pH 7.4

-

Equilibrium dialysis apparatus (e.g., 96-well plate-based RED device)

-

Dialysis membrane with a suitable molecular weight cutoff (e.g., 8 kDa)

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (IS) for LC-MS/MS analysis

-

LC-MS/MS system

2. Experimental Workflow:

References

Synthesis of N-Desethyl Sunitinib Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the N-desethyl sunitinib reference standard, a critical component in the research and development of the multi-targeted receptor tyrosine kinase inhibitor, sunitinib. This compound, also known as SU12662, is the primary and pharmacologically active metabolite of sunitinib.[1] Its synthesis and characterization as a reference standard are paramount for pharmacokinetic studies, metabolic profiling, and impurity analysis in drug manufacturing.

Physicochemical and Analytical Data

Accurate characterization of the this compound reference standard is crucial for its use in quantitative analysis. The following tables summarize key physicochemical and analytical data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

| Synonyms | SU12662, N-desethylsunitinib |

| CAS Number | 356068-97-8 |

| Molecular Formula | C₂₀H₂₃FN₄O₂ |

| Molecular Weight | 370.42 g/mol |

| Appearance | Yellow to Orange Solid |

| Melting Point | 244-246 °C (decomposes) |

| Solubility | Soluble in DMSO |

Table 2: Analytical Characterization Data of this compound

| Analytical Method | Results |

| ¹H NMR | Spectrum conforms to the structure |

| ¹³C NMR | Spectrum conforms to the structure |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z 371.2 |

| Infrared (IR) Spectroscopy | Characteristic peaks conform to the structure |

| High-Performance Liquid Chromatography (HPLC) Purity | ≥98% |

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the synthesis of a key pyrrole intermediate followed by a condensation reaction. An alternative approach utilizes a Boc-protected amine, which is deprotected in the final step.

Logical Workflow for this compound Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established synthetic routes for sunitinib and its analogues.

Protocol 1: Synthesis of N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (Pyrrole Intermediate)

This protocol is adapted from a patent describing the preparation of a closely related intermediate.

-

Step 1: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This is a standard Knorr pyrrole synthesis. Ethyl acetoacetate is reacted with an appropriate amine precursor under acidic conditions to yield the pyrrole ring.

-

Step 2: Vilsmeier-Haack Formylation. The ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is formylated at the 5-position using a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce the aldehyde group.

-

Step 3: Saponification. The ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

-

Step 4: Amidation. The resulting carboxylic acid is coupled with N-ethylethylenediamine using a suitable coupling agent (e.g., EDC/HOBt or by converting the acid to an acid chloride) to yield the target intermediate, N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.

Protocol 2: Synthesis of this compound via Condensation

-

Reaction Setup: In a round-bottom flask, dissolve N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-lH-pyrrole-3-carboxyamide and 5-fluoro-l,3-dihydroindol-2-one in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as pyrrolidine or piperidine, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure reference standard.

Protocol 3: Synthesis via Boc-Protected Intermediate

-

Synthesis of Boc-protected precursor: Synthesize tert-butyl (2-((5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamido)ethyl)(ethyl)carbamate. This can be achieved by following a similar condensation reaction as in Protocol 2, but using a Boc-protected version of the N-ethylethylenediamine in the amidation step.

-

Deprotection: Dissolve the Boc-protected this compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor the removal of the Boc group by TLC or HPLC.

-

Isolation and Purification: Once the reaction is complete, remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and the free base extracted into an organic solvent. The crude product is then purified as described in Protocol 2 to yield the this compound reference standard.

Signaling Pathways Inhibited by Sunitinib and this compound

Sunitinib and its active metabolite, this compound, are multi-targeted receptor tyrosine kinase (RTK) inhibitors. They exert their anti-cancer effects by blocking key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Caption: Inhibition of key signaling pathways by sunitinib.

This technical guide provides a foundational understanding of the synthesis and characterization of the this compound reference standard. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and analysis. It is essential to note that all chemical syntheses should be performed by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.

References

Methodological & Application

Application Note and Protocol: Quantification of N-Desethyl Sunitinib using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sunitinib is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] It primarily functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[2][3] Sunitinib is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its major active metabolite, N-desethyl sunitinib (SU12662).[4] This metabolite is equipotent to the parent drug and its plasma concentration is a significant contributor to the overall therapeutic and toxic effects. Given the narrow therapeutic window and high inter-individual pharmacokinetic variability of sunitinib, therapeutic drug monitoring (TDM) of both sunitinib and this compound is crucial for optimizing treatment efficacy and minimizing toxicity.

This document provides a detailed protocol for the quantification of this compound in human plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Signaling Pathway of Sunitinib

Sunitinib and its active metabolite, this compound, exert their anti-tumor effects by blocking key signaling pathways involved in cell proliferation, angiogenesis, and metastasis. The diagram below illustrates the primary mechanism of action.

Caption: Sunitinib and this compound inhibit key RTKs.

Experimental Protocol

This protocol is based on established and validated LC-MS/MS methods for the quantification of this compound in human plasma.

Materials and Reagents

-

This compound certified reference standard

-

Sunitinib-d10 (or other suitable internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

A protein precipitation method is commonly used for its simplicity and high throughput.

Caption: Workflow for plasma sample preparation.

Detailed Steps:

-

Thaw frozen plasma samples at room temperature.

-

To 50 µL of plasma, add the internal standard solution.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

If necessary, dilute the supernatant with the initial mobile phase.

Note: Strict light protection should be maintained throughout the sample handling process as sunitinib and its metabolites are light-sensitive.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value | Reference |

| HPLC System | UPLC/HPLC system | |

| Column | C18 reverse-phase (e.g., Waters X-Terra® MS RP18, Shim-pack GIS) | |

| Column Temperature | 40 °C | |

| Mobile Phase A | 0.1% Formic acid in Water or 10 mM Ammonium Acetate | |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | |

| Flow Rate | 0.2 - 0.4 mL/min | |

| Elution | Isocratic or Gradient | |

| Injection Volume | 2 - 10 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Value | Reference |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| MRM Transition (this compound) | m/z 371.2 → 283.2 | |

| MRM Transition (Sunitinib - Parent) | m/z 399.0 → 283.2 | |

| MRM Transition (Sunitinib-d10 - IS) | m/z 409.1 → 283.2 | |

| Dwell Time | Optimized for peak shape and sensitivity | - |

| Collision Energy | Optimized for each transition | - |

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for this compound quantification.

Table 3: Calibration and Linearity

| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | Reference |

| This compound | Human Plasma | 0.2 - 200 | > 0.99 | |

| This compound | Human Plasma | 2.5 - 500 | > 0.999 | |

| This compound | Mouse Plasma | 2 - 500 | Linear | |

| This compound | Human Plasma | 10 - 250 | Linear | |

| This compound | Human Plasma | 5 - 500 | 0.998 |

Table 4: Precision and Accuracy

| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| This compound | Human Plasma | LLOQ, LQC, MQC, HQC | < 15% | < 15% | 85-115% | |

| This compound | Human Plasma | LLOQ | 19.40% | - | -3.47 to 3.32% | |

| This compound | Human Plasma | Non-LLOQ | 1.52 to 4.97% | - | -3.47 to 3.32% |

Table 5: Recovery

| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |

| This compound | Human Plasma | Protein Precipitation | 84.8% | |

| This compound | Human Serum | Supported Liquid Extraction | >80% |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. This protocol, along with the summarized performance data, serves as a valuable resource for researchers and clinicians involved in the therapeutic drug monitoring of sunitinib, aiding in the optimization of dosing strategies to improve patient outcomes. The provided diagrams offer a clear visualization of the drug's mechanism of action and the experimental workflow.

References

- 1. An Optimized LC-MS/MS Method for Quantification of Sunitinib and N -Desethyl Sunitinib in Human Plasma and Its Application for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UPLC-MS/MS Analysis of N-Desethyl Sunitinib in Plasma

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of N-desethyl sunitinib, the primary active metabolite of sunitinib, in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, and monitoring its metabolite levels is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Sunitinib is an oral medication approved for the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). It functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] Sunitinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4 to form its active N-desethyl metabolite, SU12662 (this compound).[2][3][4] This metabolite exhibits similar potency to the parent drug and has a longer half-life, contributing significantly to the overall therapeutic effect.[2] Given the inter-individual variability in sunitinib metabolism and the narrow therapeutic window, monitoring the plasma concentrations of both sunitinib and this compound is essential for optimizing treatment efficacy and minimizing toxicity.

This application note details a robust and sensitive UPLC-MS/MS method for the simultaneous quantification of sunitinib and this compound in human plasma.

Metabolic Pathway

Sunitinib undergoes N-de-ethylation, primarily catalyzed by CYP3A4, to form its major active metabolite, this compound (SU12662). This metabolite is then further metabolized by CYP3A4.

Mechanism of Action: Signaling Pathway Inhibition

Sunitinib and this compound exert their anti-cancer effects by inhibiting the signaling pathways of several receptor tyrosine kinases, including VEGFRs and PDGFRs. This inhibition blocks downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.

Experimental Protocol

This protocol is a synthesis of methodologies reported in the literature. Researchers should validate the method in their own laboratory.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Materials:

-

Human plasma (collected in K2EDTA tubes)

-

This compound and Sunitinib reference standards

-

Deuterated sunitinib (or other suitable internal standard - IS)

-

Tert-butyl methyl ether (MTBE)

-

Acetonitrile

-

Water (UPLC-grade)

-

Formic acid

-

Ammonium acetate

-

-

Procedure:

-

Thaw frozen plasma samples at room temperature.

-

Spike 100 µL of plasma with the internal standard solution.

-

Add 500 µL of tert-butyl methyl ether.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for UPLC-MS/MS analysis.

Note: Sunitinib is light-sensitive; therefore, all sample handling should be performed under sodium light or in amber vials to prevent photo-isomerization.

-

2. UPLC-MS/MS System and Conditions

-

UPLC System: Waters Acquity UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Software: MassLynx or equivalent

Chromatographic Conditions

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid and 5 mM ammonium acetate in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.35 mL/min |

| Gradient | Isocratic or gradient elution (e.g., 40:60 A:B) |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Run Time | 2-4 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Sunitinib | 399 | 283 |

| This compound | 371 | 283 |

| Internal Standard (d5-Sunitinib) | 404 | 326 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Method Validation Data

The following tables summarize the quantitative performance of the UPLC-MS/MS method for this compound as reported in various studies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| This compound | 0.200 - 50.0 | 0.200 | |

| This compound | 0.2 - 200 | 0.2 | |

| This compound | 2.5 - 500 | Not Specified | |

| This compound | 0.5 - 50 | 0.5 | |

| This compound | 0.1 - 250 | 0.1 | |

| This compound | 0.060 - 100 | 0.060 | |

| This compound | 0.1 - 1000 | 0.1 |

Table 2: Precision and Accuracy

| Analyte | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%) | Reference |

| This compound | < 11.7 | < 11.7 | 90.5 - 106.8 | |

| This compound | < 6.5 | < 6.5 | 95.5 - 103.5 | |

| This compound | < 10.8 | < 10.8 | 92.3 - 106.2 | |

| This compound | 1.1 - 5.3 | 1.1 - 5.3 | 99.9 - 106.2 | |

| This compound | < 10.5 | < 10.5 | -11.5 to 10.2 |

Experimental Workflow

The overall workflow for the analysis of this compound in plasma is depicted below.

Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. This application note and protocol offer a solid foundation for researchers, scientists, and drug development professionals to implement this analysis for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic assessments, and bioequivalence studies of sunitinib. The provided data and diagrams facilitate a comprehensive understanding of the analytical process and the pharmacological context of this compound.

References

Application Notes and Protocols for N-Desethyl Sunitinib Bioanalysis Sample Preparation

These comprehensive application notes provide detailed protocols for the sample preparation of N-desethyl sunitinib, the primary active metabolite of sunitinib, for bioanalysis. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies.

Introduction

This compound (SU12662) is the major active metabolite of sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] Monitoring the plasma concentrations of both sunitinib and this compound is crucial for optimizing therapeutic efficacy and minimizing toxicity.[2][3] Accurate and reliable bioanalytical methods are therefore essential. A critical step in the bioanalytical workflow is sample preparation, which aims to remove interfering substances from the biological matrix and concentrate the analytes of interest. This document outlines three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Metabolic Pathway of Sunitinib

Sunitinib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its active N-desethyl metabolite.[4][5] This metabolite has a similar potency to the parent drug and contributes significantly to the overall clinical effect.

Figure 1. Metabolic conversion of Sunitinib to this compound.

Bioanalytical Workflow Overview

The general workflow for the bioanalysis of this compound from plasma samples involves several key stages, from sample collection to data analysis.

Figure 2. General bioanalytical workflow for this compound.

Quantitative Data Summary

The following table summarizes the performance characteristics of different sample preparation methods for this compound analysis as reported in the literature.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Lower Limit of Quantification (LLOQ) | 0.06 - 0.2 ng/mL | 0.2 ng/mL | 0.1 ng/mL (Sunitinib) |

| Linearity Range | 0.06 - 100 ng/mL | 0.2 - 200 ng/mL | Not explicitly stated for this compound |

| Recovery | 84.8% | >90% | 76% (Sunitinib) |

| Intra-day Precision (%RSD) | 1.1 - 5.3% | < 6.5% | ≤ 6.9% (Sunitinib) |

| Inter-day Precision (%RSD) | 1.1 - 5.3% | < 6.5% | ≤ 6.9% (Sunitinib) |

| Accuracy | 99.9 - 106.2% | 95.5 - 103.5% | Not explicitly stated for this compound |

Experimental Protocols

Important Note: Sunitinib and its metabolites are sensitive to light. All sample handling and preparation should be performed under light-protected conditions (e.g., using amber vials and under sodium light).

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. Acetonitrile is a common precipitating agent.

Materials:

-

Human plasma (EDTA)

-

This compound analytical standard

-

Internal standard (IS) solution (e.g., deuterated this compound or a structural analog)

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

-

Vortex briefly and inject a suitable aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

-

Human plasma (EDTA)

-

This compound analytical standard

-

Internal standard (IS) solution

-

Extraction solvent (e.g., tert-butyl methyl ether or acetonitrile/n-butylchloride (1:4, v/v))

-

Microcentrifuge tubes (1.5 mL) or glass test tubes

-

Vortex mixer

-

Microcentrifuge or centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 100 µL of plasma sample into a suitable tube.

-

Add 25 µL of the internal standard working solution.

-

Add 1 mL of the extraction solvent (e.g., tert-butyl methyl ether).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and inject an aliquot into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.

Materials:

-

Human plasma (EDTA)

-

This compound analytical standard

-

Internal standard (IS) solution

-

SPE cartridges (e.g., Mixed-mode Cation Exchange)

-

Conditioning solvent (e.g., Methanol)

-

Equilibration solvent (e.g., 100 mM ammonium formate, 2% H3PO4)

-

Wash solvent (e.g., Methanol)

-

Elution solvent (e.g., 5% ammonium hydroxide in methanol)

-

SPE vacuum manifold or positive pressure processor

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment: Dilute 100 µL of plasma with 900 µL of 100 mM ammonium formate containing 2% H3PO4. Add the internal standard.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol.

-

Equilibration: Equilibrate the cartridge with 1 mL of the equilibration solvent.

-

Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of the elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and inject an aliquot into the LC-MS/MS system.

Conclusion

The choice of sample preparation method for this compound bioanalysis depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation. Protein precipitation is a simple and fast method suitable for routine analysis. Liquid-liquid extraction provides cleaner samples, while solid-phase extraction offers the most thorough cleanup, which may be necessary for achieving the lowest limits of quantification and minimizing matrix effects. All methods require careful optimization and validation to ensure accurate and precise results.

References

- 1. researchgate.net [researchgate.net]

- 2. A new high-performance liquid chromatography–tandem mass spectrometry method for the determination of sunitinib and this compound in human plasma: Light-induced isomerism overtaking towards therapeutic drug monitoring in clinical routine [research.unipd.it]

- 3. Quantification of sunitinib and this compound in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Interindividual Variability in Cytochrome P450 3A and 1A Activity Influences Sunitinib Metabolism and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Robust Liquid-Liquid Extraction Protocol for the Quantification of N-Desethyl Sunitinib in Human Plasma

Abstract

This application note details a comprehensive and reliable liquid-liquid extraction (LLE) protocol for the isolation of N-desethyl sunitinib (SU12662), the primary active metabolite of the tyrosine kinase inhibitor sunitinib, from human plasma. This method is optimized for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and reproducibility for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs methyl tert-butyl ether (MTBE) as the extraction solvent under basic conditions to ensure high recovery of the analyte.

Introduction

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of various cancers, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST)[1]. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 to its active N-desethyl metabolite, this compound (also known as SU12662)[1]. This metabolite is equipotent to the parent drug and contributes significantly to the overall therapeutic and toxic effects, accounting for 23-37% of the total drug exposure in plasma[1]. Therefore, accurate quantification of both sunitinib and this compound is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring to optimize patient outcomes.

Liquid-liquid extraction is a robust and cost-effective sample preparation technique that effectively removes proteins and phospholipids from biological matrices, reducing ion suppression and improving the reliability of LC-MS/MS analysis. This protocol provides a step-by-step methodology for the efficient extraction of this compound from human plasma.

Physicochemical Properties and Extraction Principle

This compound is a basic compound. To ensure efficient extraction from an aqueous matrix like plasma into an organic solvent, the pH of the sample should be adjusted to be at least 2 units above the pKa of the analyte. This converts the analyte from its ionized, water-soluble form to its neutral, more lipophilic form. This protocol utilizes the addition of a weak base (ammonium hydroxide) to raise the plasma pH, facilitating the partitioning of this compound into the water-immiscible organic solvent, methyl tert-butyl ether (MTBE).

Important Note on Analyte Stability: Sunitinib and its metabolites are known to be sensitive to light, which can cause Z (cis) to E (trans) isomerization[2][3]. It is critical to perform all sample handling and extraction steps under amber or sodium lighting and to use amber-colored vials to prevent photodegradation and ensure accurate quantification.

Materials and Reagents

-

Biological Matrix: Human plasma (K2-EDTA)

-

Analyte: this compound (SU12662) reference standard

-